2-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile
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Overview
Description
2-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine core substituted with a furan ring, a fluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a furan boronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Attachment of the Fluorophenyl Group: This step can be accomplished through a nucleophilic substitution reaction where a fluorophenyl thiol reacts with a suitable leaving group on the pyrimidine ring.
Formation of the Nitrile Group: The nitrile group can be introduced via a dehydration reaction of an amide precursor using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the fluorophenyl methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s heterocyclic structure can be utilized in the design of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile
- 2-[(2-bromophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile
Uniqueness
2-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of pharmaceutical compounds, making this compound a valuable candidate for further research.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-4-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S/c17-12-5-2-1-4-10(12)9-23-16-19-14(13-6-3-7-22-13)11(8-18)15(21)20-16/h1-7H,9H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHIFWDEHGEKPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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